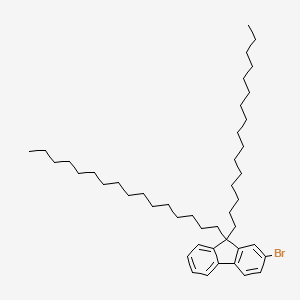
2-Bromo-9,9-dihexadecyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-9,9-dihexadecyl-9H-fluorene is a chemical compound with the molecular formula C41H67Br. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom and two hexadecyl groups attached to the fluorene core. This compound is of interest in various fields of research due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-dihexadecyl-9H-fluorene typically involves the bromination of 9,9-dihexadecyl-9H-fluorene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the fluorene ring. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
化学反応の分析
Types of Reactions
2-Bromo-9,9-dihexadecyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the fluorene core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, or thiolates. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Major products are fluorenone derivatives.
Reduction Reactions: Products include de-brominated fluorenes or modified fluorene cores.
科学的研究の応用
2-Bromo-9,9-dihexadecyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its favorable electronic properties.
作用機序
The mechanism of action of 2-Bromo-9,9-dihexadecyl-9H-fluorene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the hexadecyl groups. The bromine atom acts as a reactive site for substitution reactions, while the hexadecyl groups provide steric hindrance and influence the compound’s solubility and electronic properties. The fluorene core’s conjugated system allows for electron delocalization, making it suitable for applications in organic electronics.
類似化合物との比較
Similar Compounds
- 2-Bromo-9,9-dihexyl-9H-fluorene
- 2,7-Dibromo-9,9-dihexyl-9H-fluorene
- 2-Bromo-9,9-dimethylfluorene
Uniqueness
2-Bromo-9,9-dihexadecyl-9H-fluorene is unique due to the presence of long hexadecyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These long chains enhance the compound’s solubility in non-polar solvents and influence its packing behavior in solid-state applications, making it particularly useful in the development of organic electronic materials.
特性
CAS番号 |
922168-01-2 |
|---|---|
分子式 |
C45H73Br |
分子量 |
694.0 g/mol |
IUPAC名 |
2-bromo-9,9-dihexadecylfluorene |
InChI |
InChI=1S/C45H73Br/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-37-45(38-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-34-30-29-33-41(43)42-36-35-40(46)39-44(42)45/h29-30,33-36,39H,3-28,31-32,37-38H2,1-2H3 |
InChIキー |
RVGOFZIRUVVLRM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
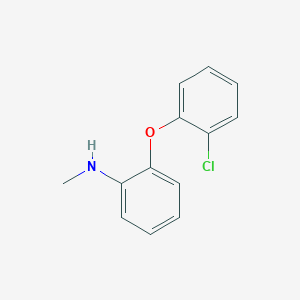
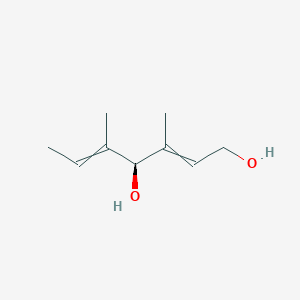
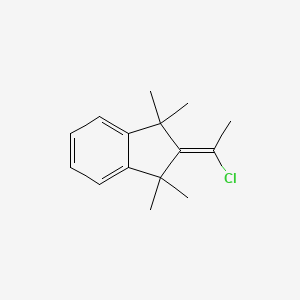
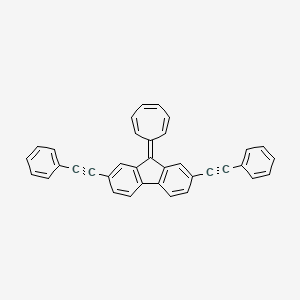
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)

